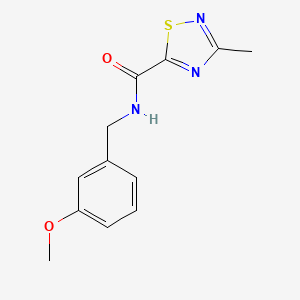

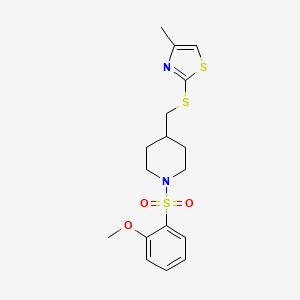

N-(3-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. It likely contains a thiadiazole group, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for “N-(3-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” were not found, related compounds such as N-(3-methoxybenzyl)-octadecanamide and N-(2-hydroxy-3-methoxybenzyl)-2-methoxy-4-nitroaniline have been synthesized . The synthesis of these compounds might provide some insights into potential synthesis methods for the requested compound.Scientific Research Applications

TRPV1 Antagonism and Pain Management

N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide: derivatives have been synthesized to target the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is known for its role in pain sensation and modulation. By acting as an antagonist to TRPV1, these compounds can potentially be used to treat various types of pain, including neuropathic pain and inflammation-induced pain. The derivatives show promise in increasing the efficacy of TRPV1 antagonism compared to other compounds, which could lead to more effective pain management solutions.

Development of PET Radiotracers

The compound’s structure has been modified to create derivatives suitable for use as Positron Emission Tomography (PET) radiotracers . PET imaging is a powerful tool in medical diagnostics, allowing for the visualization of metabolic processes in the body. Derivatives of N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide could be used to visualize TRPV1 in vivo, providing valuable insights into various neurological and pain-related conditions.

Antiviral Research

Indole derivatives, which share a similar structural motif with N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide , have shown significant potential in antiviral research . These compounds have been found to possess activity against a range of viruses, including influenza and Coxsackie B4 virus. The structural similarities suggest that the compound may also have applications in the development of new antiviral agents.

Anticancer Activity

The indole scaffold is present in many bioactive compounds with clinical applications, including anticancer activity . By extension, derivatives of N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide may also exhibit potential as anticancer agents. Research into the compound’s ability to bind with high affinity to multiple receptors could lead to the development of novel treatments for various cancers.

Insect Repellent Applications

Compounds with a similar structure have been used as insect repellents, particularly against pests like termites and rodents . The chemical properties of N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide could be harnessed to develop new materials, such as functional plastics and coatings, that repel insects and protect infrastructure and furniture.

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of compounds is crucial for drug development. While specific studies on N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide are not readily available, research on structurally related compounds can provide insights into how it might be metabolized and distributed within the body . This knowledge is essential for optimizing dosage and delivery methods for potential therapeutic applications.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-14-12(18-15-8)11(16)13-7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTVASYKYRINMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2592985.png)

![N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2592986.png)

![1-[4-[3-(2,6-Difluorophenyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2592987.png)

![6-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2592993.png)

![1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2592996.png)

![4-Amino-4-[(2-chlorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2592999.png)

![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2593000.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2593003.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593008.png)